molecular formula C12H9NO2S2 B037520 2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile CAS No. 116526-64-8

2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile

Cat. No. B037520
M. Wt: 263.3 g/mol
InChI Key: PVFZXSBLYGSNJD-UHFFFAOYSA-N
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Description

The compound “2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound. However, we can infer some properties based on its structural components. It contains a methylsulfonyl group, which is known to be a versatile amino protective function with extreme acid stability, high base lability, and high polarity which enhances solubility in polar solvents12. It also contains a phenyl group and a thiophene ring, which are common structures in organic chemistry3.



Synthesis Analysis

There is no specific information available on the synthesis of “2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile”. However, sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed rapidly4. In most cases, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions4.



Molecular Structure Analysis

The molecular structure of “2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile” is not directly available. However, a DFT study of the characteristics of 2-methylthio(methylsulfonyl)-triazoloquinazolines was conducted5. The design-critical role of intramolecular hydrogen bonding in stabilising both structures is emphasised5.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile”. However, sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed rapidly4. In most cases, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile” are not directly available. However, a compound with a similar methylsulfonyl group, 2-(Methylsulfonyl)ethanamine, is a liquid at room temperature7.


Safety And Hazards

The safety and hazards of “2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile” are not directly available. However, compounds with a similar methylsulfonyl group can be hazardous. For example, Benzenesulfonyl chloride is classified as having acute toxicity, skin corrosion, serious eye damage, and short-term aquatic hazard8.


properties

IUPAC Name

2-methylsulfonyl-4-phenylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S2/c1-17(14,15)12-10(7-13)11(8-16-12)9-5-3-2-4-6-9/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFZXSBLYGSNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=CS1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384819
Record name 2-(Methanesulfonyl)-4-phenylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile

CAS RN

116526-64-8
Record name 2-(Methanesulfonyl)-4-phenylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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